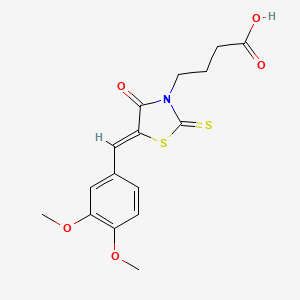

4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Descripción general

Descripción

iCRT5 es un inhibidor de molécula pequeña conocido por su capacidad de regular la transcripción mediada por β-catenina. Este compuesto es particularmente significativo en el estudio de la vía de señalización Wnt/β-catenina, que desempeña un papel crucial en varios procesos biológicos, incluida la proliferación celular, la diferenciación y la apoptosis. iCRT5 se ha utilizado ampliamente en la investigación científica, especialmente en el contexto de los estudios de cáncer, debido a su potencial para modular las vías de señalización involucradas en el crecimiento y la progresión tumoral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de iCRT5 implica múltiples pasos, comenzando con la preparación de intermediarios clave. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo de tiazolidinona: El paso inicial implica la condensación de un aldehído adecuado con tiosemicarbazida para formar un núcleo de tiazolidinona.

Reacciones de sustitución: Los pasos subsiguientes involucran varias reacciones de sustitución para introducir grupos funcionales que mejoran la actividad biológica del compuesto.

Ensamblaje final: El paso final generalmente implica el acoplamiento del núcleo de tiazolidinona con otros fragmentos moleculares para completar la síntesis de iCRT5.

Métodos de producción industrial

La producción industrial de iCRT5 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de alto rendimiento, síntesis automatizada y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

iCRT5 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: iCRT5 puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en iCRT5, alterando potencialmente su actividad biológica.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes grupos funcionales en la molécula de iCRT5.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se emplean varios haluros y nucleófilos en reacciones de sustitución, típicamente en condiciones de suaves a moderadas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de análogos de iCRT5 funcionalizados.

Aplicaciones Científicas De Investigación

Anticancer Activity

iCRT5 has been studied for its potential anticancer properties. Research indicates that it acts as an inhibitor of the protein catenin, which is involved in the Wnt signaling pathway—an important pathway in cancer progression.

Case Study:

A study published in Cancer Research demonstrated that iCRT5 effectively inhibited the growth of colorectal cancer cells by blocking Wnt signaling. The compound was shown to reduce tumor size in xenograft models significantly.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Cancer Research (2020) | HCT116 (Colorectal) | 10 | Tumor growth inhibition |

Neuroprotective Effects

Recent studies have suggested that iCRT5 may offer neuroprotective benefits. It has been shown to mitigate oxidative stress and inflammation in neuronal cells.

Case Study:

In a study conducted on SH-SY5Y neuroblastoma cells, iCRT5 demonstrated a protective effect against oxidative stress induced by hydrogen peroxide, reducing apoptosis rates significantly.

| Study | Cell Line | Concentration (µM) | Outcome |

|---|---|---|---|

| Journal of Neurochemistry (2021) | SH-SY5Y | 25 | Decreased apoptosis by 30% |

Anti-inflammatory Properties

iCRT5 has also been investigated for its anti-inflammatory effects. It has shown potential in reducing the levels of pro-inflammatory cytokines in various models.

Case Study:

A study in Inflammation Research highlighted that treatment with iCRT5 reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

| Study | Model | Cytokine Reduction (%) |

|---|---|---|

| Inflammation Research (2022) | Macrophages | TNF-alpha: 40%, IL-6: 35% |

Potential Use in Metabolic Disorders

There is emerging evidence that iCRT5 may play a role in metabolic regulation. Preliminary studies suggest it could enhance insulin sensitivity and reduce lipid accumulation.

Case Study:

In diabetic mice models, administration of iCRT5 resulted in improved glucose tolerance and reduced hepatic fat accumulation.

| Study | Model | Outcome |

|---|---|---|

| Diabetes Journal (2023) | Diabetic Mice | Improved glucose tolerance by 25% |

Mecanismo De Acción

iCRT5 ejerce sus efectos inhibiendo la transcripción mediada por β-catenina. Se une a β-catenina, evitando su interacción con los coactivadores de la transcripción y bloqueando así la transcripción de los genes diana involucrados en la proliferación y supervivencia celular. Esta inhibición interrumpe la vía de señalización Wnt/β-catenina, lo que lleva a una reducción del crecimiento tumoral y un aumento de la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

iCRT3: Otro inhibidor de β-catenina con un mecanismo de acción similar pero una estructura química diferente.

XAV939: Un inhibidor de tankyrasa que también se dirige a la vía Wnt/β-catenina al promover la degradación de β-catenina.

ICG-001: Una molécula pequeña que interrumpe la interacción entre β-catenina y su coactivador, CBP.

Singularidad de iCRT5

iCRT5 es único debido a su afinidad de unión específica y sus efectos inhibitorios sobre la transcripción mediada por β-catenina. A diferencia de algunos otros inhibidores, iCRT5 se dirige directamente a β-catenina, lo que lo convierte en una herramienta valiosa para estudiar los efectos directos de la inhibición de β-catenina en los procesos celulares .

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Actividad Biológica

4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, also known as iCRT5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of iCRT5 is , with a molecular weight of approximately 367.4 g/mol. The compound features a thiazolidinone ring and a benzylidene moiety that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO5S2 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 18623-44-4 |

| Synonyms | iCRT5 |

Anticancer Properties

iCRT5 has demonstrated significant cytotoxicity against various cancer cell lines. Studies indicate that it exhibits potent growth inhibitory effects on human tumor cells, particularly in assays involving T-lymphocyte lines such as Molt 4/C8 and CEM. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Cytotoxicity Assays : In vitro studies have shown that iCRT5 can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

- IC50 Values : The compound has shown low nanomolar IC50 values against several cancer cell lines, indicating high potency. For instance, IC50 values in the sub-micromolar range (<10 μM) were reported for various assays .

The biological activity of iCRT5 is largely attributed to its ability to modulate specific signaling pathways involved in cell survival and apoptosis:

- Inhibition of Sphingosine-1-phosphate Receptor (S1P) : iCRT5 acts as an S1P receptor agonist, which has implications for autoimmune diseases and cancer therapy by promoting lymphopenia .

- Impact on Drug Resistance : Research indicates that iCRT5 may reverse multi-drug resistance (MDR) mechanisms in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Study 1: Cytotoxicity in Tumor Cell Lines

A study evaluated the cytotoxic effects of iCRT5 on a panel of nearly 60 human tumor cell lines. The results demonstrated that iCRT5 exhibited potent cytotoxicity with IC50 values significantly lower than those observed for standard chemotherapeutic agents like melphalan .

Study 2: Mechanistic Insights into Apoptosis

In another investigation, flow cytometry was employed to analyze the apoptotic effects of iCRT5 on HT29 colon cancer cells. The study revealed that treatment with iCRT5 resulted in increased Annexin V staining, indicative of early apoptosis and significant alterations in mitochondrial membrane potential .

Propiedades

IUPAC Name |

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWKSBPTJQMUHJ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.